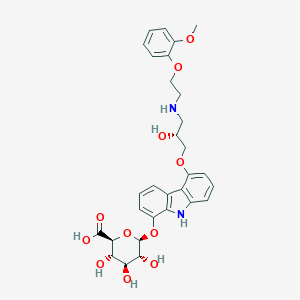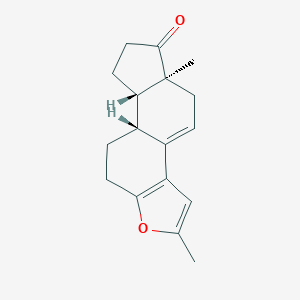
3-Oxa-A-norsteroid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 3-Oxa-A-norsteroid is a synthetic steroid molecule that has gained significant attention in the scientific community due to its potential biological and pharmacological properties. This molecule is a derivative of the natural steroid hormone, testosterone, and has been found to exhibit anabolic and androgenic effects. The this compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The 3-Oxa-A-norsteroid exerts its biological effects by binding to androgen receptors in the body. This binding activates the androgen receptor, which then regulates gene expression and protein synthesis in the body. The this compound has been found to exhibit potent anabolic and androgenic effects, which are mediated through the activation of the androgen receptor.
Biochemical and Physiological Effects
The this compound has been found to exhibit various biochemical and physiological effects. This molecule has been found to increase muscle mass and strength, promote bone growth, and enhance libido. The this compound has also been found to increase protein synthesis and reduce protein breakdown in the body, leading to an overall increase in muscle mass and strength.
Avantages Et Limitations Des Expériences En Laboratoire
The 3-Oxa-A-norsteroid has several advantages for lab experiments. This molecule is relatively easy to synthesize and can be obtained in large quantities. The this compound has also been found to exhibit potent anabolic and androgenic effects, making it a useful tool for studying the mechanisms of action of androgen receptors. However, the this compound also has several limitations for lab experiments. This molecule is not suitable for use in human studies due to its potential side effects and toxicity. Additionally, the this compound may not be suitable for use in certain animal models, as it may exhibit species-specific effects.
Orientations Futures
The 3-Oxa-A-norsteroid has several potential future directions for research. One area of research is in the development of new and more potent analogs of the this compound. Another area of research is in the development of new drug delivery systems for the this compound, which may improve its efficacy and reduce its toxicity. Additionally, the this compound may be studied for its potential use in the treatment of various diseases, including osteoporosis, muscle wasting, and cancer.
Conclusion
The this compound is a synthetic steroid molecule that has gained significant attention in the scientific community due to its potential biological and pharmacological properties. This molecule has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. The this compound has several advantages and limitations for lab experiments and has several potential future directions for research. Overall, the this compound is a promising molecule that may have important implications for drug discovery and the treatment of various diseases.
Méthodes De Synthèse
The 3-Oxa-A-norsteroid has been synthesized using various methods, including the use of palladium-catalyzed reactions, ring-closing metathesis, and radical cyclization. One of the most commonly used methods involves the use of palladium-catalyzed reactions, which involves the coupling of an alkyne and an alkene to form a diene, followed by a cyclization reaction to form the this compound.
Applications De Recherche Scientifique
The 3-Oxa-A-norsteroid has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of drug discovery, where the this compound has been found to exhibit potent anabolic and androgenic effects. This molecule has also been studied for its potential use in the treatment of various diseases, including osteoporosis, muscle wasting, and cancer.
Propriétés
Numéro CAS |
131142-74-0 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
(5aS,8aS,8bR)-2,5a-dimethyl-7,8,8a,8b,9,10-hexahydro-5H-indeno[5,4-e][1]benzofuran-6-one |
InChI |
InChI=1S/C17H20O2/c1-10-9-13-11-7-8-17(2)14(4-6-16(17)18)12(11)3-5-15(13)19-10/h7,9,12,14H,3-6,8H2,1-2H3/t12-,14-,17-/m0/s1 |
Clé InChI |
JITQHIVLOIAYRM-JDFRZJQESA-N |
SMILES isomérique |
CC1=CC2=C(O1)CC[C@H]3C2=CC[C@]4([C@H]3CCC4=O)C |
SMILES |
CC1=CC2=C(O1)CCC3C2=CCC4(C3CCC4=O)C |
SMILES canonique |
CC1=CC2=C(O1)CCC3C2=CCC4(C3CCC4=O)C |
Synonymes |
3-oxa-A-norsteroid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)
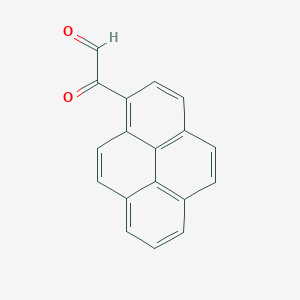

![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)
![2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane](/img/structure/B144832.png)
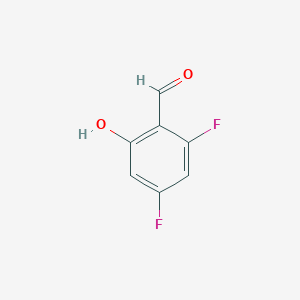
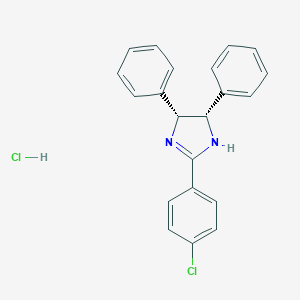

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)
![Ethanone, 1-bicyclo[3.2.1]octa-2,6-dien-2-yl-(9CI)](/img/structure/B144849.png)
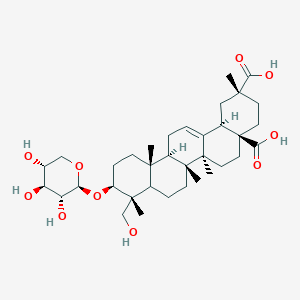
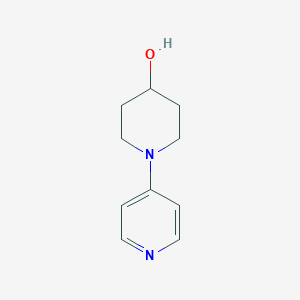
![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)
